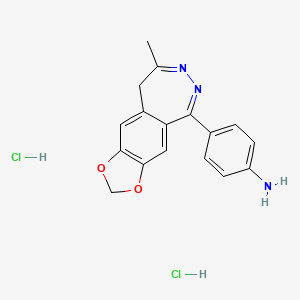

GYKI 52466 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRITPLSHUPVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GYKI 52466 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 52466 dihydrochloride (B599025) is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, demonstrating significant selectivity for the former. As a 2,3-benzodiazepine, its mechanism of action is distinct from classical 1,4-benzodiazepines, as it does not modulate GABAA receptors. This document provides a comprehensive overview of the molecular mechanism of GYKI 52466, detailing its interaction with ionotropic glutamate (B1630785) receptors, summarizing key quantitative data from seminal studies, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Non-Competitive Antagonism of AMPA Receptors

GYKI 52466 exerts its inhibitory effects on AMPA receptors through a non-competitive, allosteric mechanism.[1] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 52466 interacts with a distinct site on the AMPA receptor complex.[2] Cryo-electron microscopy studies have revealed that GYKI 52466 binds within the ion channel collar, a region adjacent to the channel pore.[3] This binding event induces a conformational change in the receptor, which decouples the ligand-binding domains from the ion channel gate.[3] Consequently, even when glutamate is bound to the receptor, the ion channel is prevented from opening, thus inhibiting excitatory neurotransmission.

This allosteric mode of inhibition is voltage-independent and not use-dependent, meaning its blocking action is not contingent on the membrane potential or the frequency of channel activation.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The inhibitory potency and kinetics of GYKI 52466 have been quantified in several key studies. The following tables summarize these findings for easy comparison.

| Parameter | Receptor | Value | Reference |

| IC50 | AMPA | 10-20 µM | [4] |

| IC50 | AMPA | 11 µM | [1][5] |

| IC50 | AMPA | 9.8 µM | [6] |

| IC50 | Kainate | ~450 µM | [4][6] |

| IC50 | Kainate | 7.5 µM | [1][5] |

| IC50 | NMDA | >50 µM | [4] |

| Kinetic Parameter | Agonist | Value | Reference |

| Binding Rate (kon) | Kainate | 1.6 x 105 M-1s-1 | [1] |

| Unbinding Rate (koff) | Kainate | 3.2 s-1 | [1] |

Experimental Protocols

The primary technique used to characterize the mechanism of action of GYKI 52466 is whole-cell voltage-clamp recording from cultured neurons.

Whole-Cell Voltage-Clamp Recording in Cultured Hippocampal Neurons

This method allows for the measurement of ion currents across the cell membrane in response to the application of neurotransmitters and drugs.

Cell Culture:

-

Hippocampi are dissected from embryonic rats.

-

The tissue is dissociated into single cells.

-

Neurons are plated on coverslips coated with a substrate to promote adherence and growth.

-

Cultures are maintained in a controlled environment for several days to allow for maturation.

Electrophysiological Recording:

-

A coverslip with cultured neurons is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.

-

A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller.

-

The micropipette is filled with an internal solution that mimics the intracellular environment of the neuron.

-

The micropipette is mounted on a micromanipulator and lowered into the recording chamber.

-

Under visual guidance, the tip of the micropipette is brought into contact with the membrane of a neuron.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

The membrane potential is "clamped" at a holding potential (e.g., -70 mV) by the recording amplifier.

-

Agonists (e.g., AMPA, kainate) and GYKI 52466 are applied to the neuron via the perfusion system.

-

The resulting inward currents, carried by Na+ and Ca2+ ions flowing through the activated glutamate receptors, are recorded and analyzed.

Experimental Workflow Diagram

Logical Relationships: Non-Competitive vs. Competitive Antagonism

The non-competitive nature of GYKI 52466's antagonism is a key feature that distinguishes it from other classes of AMPA receptor blockers. This has significant implications for its therapeutic potential, particularly in conditions of excessive glutamate release where competitive antagonists may be less effective.

Conclusion

GYKI 52466 dihydrochloride is a highly selective, non-competitive antagonist of AMPA receptors. Its unique allosteric mechanism of action, involving binding to a site distinct from the glutamate recognition site, results in the inhibition of ion channel function regardless of agonist concentration. This property, along with its demonstrated anticonvulsant and neuroprotective effects in preclinical studies, underscores its importance as a tool for studying glutamatergic neurotransmission and as a potential lead compound for the development of novel therapeutics for neurological disorders characterized by excitotoxicity.

References

- 1. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses | Semantic Scholar [semanticscholar.org]

- 3. bio.uni-stuttgart.de [bio.uni-stuttgart.de]

- 4. journals.physiology.org [journals.physiology.org]

- 5. axolbio.com [axolbio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

GYKI 52466 Dihydrochloride: A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of GYKI 52466 dihydrochloride (B599025), a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the 2,3-benzodiazepine class of compounds, GYKI 52466 is distinguished from classical 1,4-benzodiazepines by its lack of activity at GABA-A receptors.[1][2] Instead, it modulates the glutamatergic system by binding to an allosteric site on the AMPA receptor complex. This guide details its chemical properties, mechanism of action, pharmacological profile, and key experimental methodologies used in its characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

GYKI 52466 is a 2,3-benzodiazepine derivative with the chemical name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine.[5][6] It is commonly supplied as a dihydrochloride salt for research purposes, which enhances its solubility in aqueous solutions.

| Property | Value | Reference |

| Chemical Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine dihydrochloride | [6] |

| Molecular Formula | C₁₇H₁₅N₃O₂·2HCl | [6] |

| Molecular Weight | 366.24 g/mol | [6] |

| CAS Number | 2319722-40-0 | [6] |

| Appearance | Solid | [5] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | Water (up to 10 mM), DMSO (up to 50 mM) | [6] |

Mechanism of Action

GYKI 52466 functions as a highly selective, non-competitive antagonist of AMPA receptors.[4][6] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, GYKI 52466 binds to a distinct allosteric site on the AMPA receptor-channel complex.[3][4] This binding event stabilizes the receptor in a conformational state that prevents ion flux, even when the agonist (glutamate) is bound.[3] This non-competitive mechanism is voltage-independent and does not exhibit use-dependence.[4] Its selectivity is a key feature; it is significantly less potent at kainate receptors and is considered inactive at N-methyl-D-aspartate (NMDA) receptors.[4][5]

The following diagram illustrates the signaling pathway at a typical excitatory glutamatergic synapse and the point of intervention for GYKI 52466.

Pharmacological Profile

GYKI 52466 exhibits a distinct pharmacological profile characterized by its potent in vitro activity and in vivo efficacy as an anticonvulsant and neuroprotective agent.

The inhibitory activity of GYKI 52466 has been quantified using electrophysiological techniques, primarily whole-cell voltage-clamp recordings in cultured neurons.[4]

| Parameter | Receptor/Response | Value | Species/Preparation | Reference |

| IC₅₀ | AMPA-activated currents | 10-20 µM | Cultured rat hippocampal neurons | [1][5][6] |

| Kainate-activated currents | 7.5 µM - ~450 µM* | Cultured rat hippocampal neurons | [4][5][6] | |

| NMDA-activated currents | >50 µM (Inactive) | Cultured rat hippocampal neurons | [4][5][6] | |

| Binding Rate (k_on) | Kainate as agonist | 1.6 x 10⁵ M⁻¹s⁻¹ | Cultured rat hippocampal neurons | [4] |

| Unbinding Rate (k_off) | Kainate as agonist | 3.2 s⁻¹ | Cultured rat hippocampal neurons | [4] |

*Note: Discrepancies in the reported IC₅₀ for kainate-activated currents exist in the literature, potentially reflecting different experimental conditions or receptor subunit compositions.

In animal models, GYKI 52466 has demonstrated significant anticonvulsant, neuroprotective, and muscle relaxant effects.[1][5] It is orally active and crosses the blood-brain barrier.[1][7]

| Model | Species | Administration | Dose Range | Observed Effect | Reference |

| Amygdala Kindling | Rat | i.p. | 10-20 mg/kg | Reduced seizure score and after-discharge duration | [8] |

| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [2] |

| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [2] |

| Audiogenic Seizures | DBA/2 Mouse | i.p. | 1.76-13.2 mg/kg | Potent anticonvulsant protection | [9] |

| Pharmacokinetics | N/A | i.p. | N/A | Peak plasma concentration within 15 min; effects last 60-90 min | [5] |

Key Experimental Protocols

The following sections describe generalized protocols for evaluating the activity of GYKI 52466, based on methodologies reported in the scientific literature.

This protocol is used to determine the IC₅₀ of GYKI 52466 on AMPA receptor-mediated currents in vitro.[4]

Objective: To quantify the inhibitory effect of GYKI 52466 on ion currents evoked by AMPA receptor agonists.

Methodology:

-

Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats on glass coverslips. Experiments are typically performed on mature neurons (1-3 weeks in vitro).

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4. Tetrodotoxin (TTX, 0.5 µM) is added to block voltage-gated sodium channels, and bicuculline (B1666979) (10 µM) to block GABA-A receptors.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂; pH adjusted to 7.2.

-

Agonist/Antagonist Solutions: AMPA (or kainate) and GYKI 52466 are dissolved in the external solution at various concentrations.

-

-

Recording:

-

A coverslip is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A glass micropipette (3-5 MΩ resistance) filled with internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at -60 mV.

-

-

Drug Application:

-

A control response is established by rapidly applying a saturating concentration of AMPA (e.g., 100 µM) for 1-2 seconds.

-

The cells are then pre-incubated with a specific concentration of GYKI 52466 for 30-60 seconds.

-

AMPA is co-applied with GYKI 52466, and the resulting current is recorded.

-

This process is repeated for a range of GYKI 52466 concentrations.

-

-

Data Analysis:

-

The peak amplitude of the inward current is measured for each condition.

-

The percentage of inhibition is calculated for each GYKI 52466 concentration relative to the control response.

-

A concentration-response curve is plotted, and the IC₅₀ value is determined by fitting the data to a logistic function.

-

This protocol is used to assess the anticonvulsant efficacy of GYKI 52466 in an animal model of temporal lobe epilepsy.[8]

Objective: To determine if GYKI 52466 can suppress fully kindled seizures.

Methodology:

-

Animal Preparation:

-

Adult male Wistar rats are anesthetized.

-

A bipolar stimulating/recording electrode is stereotaxically implanted into the basolateral amygdala.

-

Animals are allowed to recover for at least one week post-surgery.

-

-

Kindling Procedure:

-

The after-discharge threshold (ADT) is determined for each animal.

-

Animals receive once-daily electrical stimulation (e.g., 2-second train of 60 Hz pulses) at an intensity just above their ADT.

-

Seizure severity is scored behaviorally (e.g., using Racine's scale).

-

Stimulation continues until animals reach a stable, fully kindled state (e.g., 3 consecutive Stage 5 seizures).

-

-

Drug Testing:

-

A crossover design is used where each fully kindled animal receives different treatments (vehicle or GYKI 52466 at various doses) on different days, with at least 48 hours between tests.

-

GYKI 52466 (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

At a specified pre-treatment time (e.g., 15 minutes), the animal is stimulated at its ADT.

-

-

Data Collection and Analysis:

-

Key parameters are recorded:

-

Behavioral Seizure Score: The maximal seizure stage reached.

-

After-discharge Duration (ADD): The duration of epileptiform activity recorded via EEG from the implanted electrode.

-

-

The effects of GYKI 52466 are compared to the vehicle control using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in seizure score or ADD indicates anticonvulsant activity.

-

Summary and Applications

GYKI 52466 dihydrochloride is a foundational research tool for investigating the role of AMPA receptors in the central nervous system. Its high selectivity and non-competitive mechanism of action make it invaluable for:

-

Elucidating the role of AMPA receptors in synaptic transmission and plasticity.[10]

-

Studying the pathophysiology of neurological disorders associated with glutamatergic excitotoxicity, such as epilepsy and ischemia.[4][11]

-

Serving as a reference compound for the development of new AMPA receptor antagonists with therapeutic potential.[12]

Due to its potent anticonvulsant properties, it has been extensively studied in various seizure models, providing crucial insights into the mechanisms of epileptogenesis.[8][13] Its profile as a non-competitive antagonist offers a potential advantage over competitive antagonists, particularly in conditions of excessive glutamate release where competitive agents may be less effective.[4]

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 6. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 7. This compound|AMPA/Kainate receptor antagonist|TargetMol [targetmol.com]

- 8. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]

GYKI 52466: A Technical Guide to a Seminal Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GYKI 52466, a pioneering 2,3-benzodiazepine derivative that has been instrumental in elucidating the physiological and pathological roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a highly selective, non-competitive antagonist, GYKI 52466 offers a distinct pharmacological profile compared to competitive antagonists, making it a valuable tool for research and a foundational compound in the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

GYKI 52466 exerts its inhibitory effects on AMPA receptors through a non-competitive mechanism.[1][2][3][4] This means it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site on the receptor. Instead, GYKI 52466 binds to a distinct allosteric site on the AMPA receptor complex.[1][5] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[6] This allosteric inhibition is voltage-independent and does not show use-dependence.[1] Cryo-electron microscopy studies have revealed that GYKI 52466 binds in the ion channel collar, decoupling the ligand-binding domains from the ion channel gate.[6] This mechanism provides a significant advantage in conditions of excessive glutamate release, where high concentrations of the neurotransmitter would otherwise outcompete a competitive antagonist.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GYKI 52466, providing a comparative overview of its potency and selectivity across different experimental preparations.

Table 1: Inhibitory Potency (IC50) of GYKI 52466

| Receptor/Response | Agonist | Preparation | IC50 (μM) | Reference |

| AMPA Receptor Currents | AMPA | Cultured Rat Hippocampal Neurons | 11 | [1] |

| AMPA Receptor Currents | AMPA | - | 10-20 | [3][7][8] |

| Kainate Receptor Currents | Kainate | Cultured Rat Hippocampal Neurons | 7.5 | [1] |

| Kainate-induced Responses | Kainate | - | ~450 | [3][8] |

| NMDA-induced Responses | NMDA | - | >50 | [3][8] |

Table 2: Binding Kinetics of GYKI 52466

| Parameter | Agonist | Value | Unit | Reference |

| Binding Rate (kon) | Kainate | 1.6 x 105 | M-1s-1 | [1] |

| Unbinding Rate (koff) | Kainate | 3.2 | s-1 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of GYKI 52466.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to agonist application and to determine the inhibitory effect of GYKI 52466.

1. Cell Preparation:

- Culture primary neurons (e.g., rat hippocampal neurons) on glass coverslips.

- Alternatively, prepare acute brain slices from rodents.

2. Recording Solutions:

- External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Tetrodotoxin (TTX, 0.5-1 μM) is often included to block voltage-gated sodium channels, and a GABAA receptor antagonist (e.g., picrotoxin, 100 μM) to isolate glutamatergic currents.

- Internal (Pipette) Solution: Typically contains (in mM): 140 CsCl or Cs-gluconate, 10 HEPES, 10 BAPTA or 0.5 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.2-7.3.

3. Recording Procedure:

- Place the coverslip or brain slice in a recording chamber on the stage of an upright microscope and perfuse with external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

- Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

- Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

- Clamp the neuron's membrane potential at a holding potential of -60 to -70 mV.

- Apply an AMPA receptor agonist (e.g., AMPA or glutamate) locally to the neuron using a fast-application system.

- Record the resulting inward current.

- To test the effect of GYKI 52466, pre-apply the compound for a set period before co-applying it with the agonist.

- Measure the reduction in the amplitude of the agonist-evoked current to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in awake, freely moving animals, providing insights into how GYKI 52466 affects neurotransmission in a more physiological context.

1. Animal Preparation:

- Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

- Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or striatum).

- Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe through the guide cannula.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

- After a stable baseline of neurotransmitter levels is established, administer GYKI 52466 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

- Continue collecting dialysate samples to measure changes in the extracellular concentrations of neurotransmitters like glutamate and acetylcholine.

3. Sample Analysis:

- Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical or fluorescence detection) to quantify the neurotransmitter concentrations.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

AMPA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of AMPA receptors and indicates the point of inhibition by GYKI 52466. AMPA receptor activation leads to sodium influx and depolarization, which can then activate NMDA receptors and downstream signaling cascades. Some AMPA receptors can also signal through metabotropic pathways.

Caption: AMPA Receptor signaling and GYKI 52466 inhibition.

Experimental Workflow for Characterizing a Novel Non-Competitive AMPA Antagonist

The following diagram outlines a typical experimental workflow for the characterization of a novel compound, like GYKI 52466, as a non-competitive AMPA receptor antagonist.

Caption: Workflow for non-competitive AMPA antagonist characterization.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. scholars.uky.edu [scholars.uky.edu]

An In-Depth Technical Guide to GYKI 52466 and its Antagonism of Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466, a non-competitive antagonist of AMPA and kainate receptors, stands as a significant tool in neuropharmacology. This technical guide provides a comprehensive overview of its mechanism of action, particularly focusing on its antagonism of kainate receptors. The following sections detail its quantitative receptor binding and functional inhibition data, in-depth experimental protocols for its characterization, and a visualization of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience.

Core Mechanism of Action

GYKI 52466, chemically identified as 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, is a well-established non-competitive antagonist of ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 acts at an allosteric site on the receptor complex.[4] This allosteric modulation prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of cations and subsequent neuronal depolarization.[6] While it demonstrates activity at both AMPA and kainate receptors, it exhibits a degree of selectivity, with a higher potency for AMPA receptors.[1][2][3][4] Notably, GYKI 52466 is inactive at N-methyl-D-aspartate (NMDA) receptors.[1][2][4]

Quantitative Data: Receptor Affinity and Potency

The inhibitory effects of GYKI 52466 on AMPA and kainate receptors have been quantified through various electrophysiological and binding studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Receptor Type | Agonist | Preparation | IC50 (µM) | Reference |

| AMPA Receptor | AMPA | Cultured Rat Hippocampal Neurons | 10-20 | [1][2] |

| AMPA Receptor | AMPA | Xenopus Oocytes expressing rat brain AMPA receptors | 6.9 | [7] |

| Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | ~450 | [1][2] |

| Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | 7.5 | [4] |

| Kainate Receptor | Kainate | Cultured Superior Collicular and Hippocampal Neurons | 15.5 - 17.3 | [8] |

| NMDA Receptor | NMDA | Cultured Rat Hippocampal Neurons | >50 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of GYKI 52466.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the kainate receptors in the presence and absence of GYKI 52466.

Objective: To determine the inhibitory effect of GYKI 52466 on kainate-evoked currents in a cellular model.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired kainate receptor subunits (e.g., GluK2).

-

Cells are grown on glass coverslips for 24-48 hours post-transfection before recording.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. The pH is adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with the internal solution.

-

A whole-cell patch-clamp configuration is established on a selected transfected cell.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Kainate (e.g., 100 µM) is applied to the cell to evoke an inward current.

-

Once a stable baseline of kainate-evoked currents is established, GYKI 52466 is co-applied with kainate at various concentrations.

-

The reduction in the amplitude of the kainate-evoked current by GYKI 52466 is measured to determine the IC50 value.

Caption: Workflow for a competitive radioligand binding assay with GYKI 52466.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a living animal following the administration of GYKI 52466.

Objective: To assess the effect of GYKI 52466 on extracellular levels of glutamate and GABA in a specific brain region.

Procedure:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized rat.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate and GABA levels.

-

GYKI 52466 is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate collection continues, and the samples are analyzed for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. [9]6. Changes in neurotransmitter levels post-administration are compared to the baseline to determine the effect of GYKI 52466.

In Vivo Microdialysis Experimental Flow

Caption: In vivo microdialysis procedure to study GYKI 52466 effects.

Signaling Pathways Modulated by GYKI 52466

Kainate receptors, in addition to their ionotropic function, can also engage in metabotropic signaling, often through coupling with G-proteins. [3][10]Antagonism of these receptors by GYKI 52466 can therefore impact these downstream signaling cascades.

Kainate receptor activation has been shown to couple to Gi/o proteins, leading to the modulation of adenylyl cyclase (AC) and phospholipase C (PLC) activity. [3][10]This can subsequently influence the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG), and the activity of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). [9][11][12][13][14]By blocking the initial activation of the kainate receptor, GYKI 52466 prevents these downstream signaling events.

Kainate Receptor Signaling and its Inhibition by GYKI 52466

Caption: Simplified signaling cascade of kainate receptors and the inhibitory action of GYKI 52466.

Conclusion

GYKI 52466 remains an invaluable pharmacological tool for dissecting the roles of AMPA and kainate receptors in neuronal function and disease. Its non-competitive mechanism of action and receptor selectivity provide distinct advantages in experimental settings. This guide has provided a detailed overview of its properties, including quantitative data on its potency and representative experimental protocols for its characterization. The visualization of the signaling pathways affected by GYKI 52466 further elucidates its impact on cellular function. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their ongoing efforts to understand and modulate glutamatergic neurotransmission.

References

- 1. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GYKI-52466 - Immunomart [immunomart.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Kainate receptor activation induces glycine receptor endocytosis through PKC deSUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of GYKI 52466 dihydrochloride

An In-depth Technical Guide to GYKI 52466 Dihydrochloride (B599025)

Introduction

GYKI 52466 is a 2,3-benzodiazepine compound that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines that act on GABAA receptors, GYKI 52466 and related 2,3-benzodiazepines target ionotropic glutamate (B1630785) receptors.[1] This compound is recognized for its orally-active anticonvulsant, neuroprotective, and skeletal muscle relaxant properties.[1] It readily crosses the blood-brain barrier, making it an effective agent in central nervous system studies.[][4] This guide provides a detailed overview of its chemical structure, mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.

Chemical Structure and Properties

GYKI 52466 dihydrochloride is the salt form of the parent compound, enhancing its solubility for experimental use.[1] Its chemical identity is defined by several key parameters outlined below.

| Property | Data | Reference |

| Preferred IUPAC Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][5]benzodiazepin-5-yl)-benzenamine dihydrochloride | |

| Synonyms | 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine | [6] |

| Molecular Formula | C₁₇H₁₅N₃O₂ · 2HCl (or C₁₇H₁₇Cl₂N₃O₂) | [] |

| Molecular Weight | 366.24 g/mol | [] |

| Appearance | Yellow solid | [1] |

| InChI Key | RUBSCPARMVJNKX-UHFFFAOYSA-N | |

| SMILES | Cl.Cl.CC1=NN=C(C2=CC=C(N)C=C2)C2=C(C1)C=C1OCOC1=C2 |

Mechanism of Action

GYKI 52466 exerts its effects by specifically targeting AMPA receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[4]

Allosteric Inhibition: The compound acts as a non-competitive antagonist, meaning it does not compete with the endogenous ligand, glutamate, for the primary binding site.[2] Instead, it binds to a distinct allosteric site on the AMPA receptor complex.[5] This binding induces a conformational change in the receptor that reduces the flow of ions through its channel, even when glutamate is bound.[5] The inhibition is voltage-independent and does not exhibit use-dependence, confirming an allosteric mechanism. Some research suggests a complex, two-step mechanism where an initial loose binding is followed by a rapid isomerization to a more tightly bound, non-conducting state.[7]

Receptor Selectivity: GYKI 52466 is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) and GABAA receptors.[1] This selectivity allows it to modulate excitatory neurotransmission without the broader effects associated with non-selective glutamate antagonists or GABAergic drugs.[1]

Figure 1: Mechanism of GYKI 52466 as a non-competitive AMPA receptor antagonist.

Quantitative Pharmacological Data

The potency and selectivity of GYKI 52466 have been quantified through various electrophysiological and binding assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its preference for AMPA receptors over other glutamate receptor subtypes.

| Parameter | Value | Receptor/Condition | Reference |

| IC₅₀ (AMPA-induced response) | 7.5 - 20 µM | Cultured rat hippocampal neurons | |

| IC₅₀ (Kainate-induced response) | 11 - 450 µM | Cultured rat hippocampal neurons | |

| IC₅₀ (NMDA-induced response) | > 50 µM | Cultured rat hippocampal neurons | [1] |

| Binding Rate (k_on) | 1.6 x 10⁵ M⁻¹ s⁻¹ | With Kainate as agonist | |

| Unbinding Rate (k_off) | 3.2 s⁻¹ | With Kainate as agonist |

Key Experimental Protocols

The characterization of GYKI 52466 relies on established in vitro and in vivo experimental models.

In Vitro: Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the effect of GYKI 52466 on ion currents mediated by AMPA and kainate receptors in individual neurons.

Methodology:

-

Cell Preparation: Primary hippocampal neurons are cultured from rat embryos.

-

Recording Setup: A neuron is selected for recording under a microscope. A glass micropipette (recording electrode) filled with an internal solution is brought into contact with the cell membrane.

-

Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: The neuron's membrane potential is held at a constant level (e.g., -60 mV) by a voltage-clamp amplifier.

-

Agonist Application: A known concentration of an AMPA receptor agonist (like AMPA or kainate) is rapidly applied to the neuron, causing the receptor channels to open and generating an inward current.

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of GYKI 52466, which is co-applied with the agonist.

-

Data Analysis: The reduction in the peak amplitude of the agonist-induced current in the presence of GYKI 52466 is measured. This data is used to generate a dose-response curve and calculate the IC₅₀ value.

Figure 2: Experimental workflow for whole-cell voltage-clamp recordings.

In Vivo: Anticonvulsant Activity Assessment

Models of induced seizures in rodents are used to evaluate the anticonvulsant efficacy of GYKI 52466. The sound-induced seizure model in DBA/2 mice is a common example.[8]

Methodology:

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic (sound-induced) seizures, are used.[8]

-

Drug Administration: Animals are divided into control (vehicle) and treatment groups. GYKI 52466 is administered intraperitoneally (i.p.) at various doses (e.g., 1.76-13.2 mg/kg).[8]

-

Seizure Induction: After a specific time interval following injection (e.g., 5-15 minutes), individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or siren).[8]

-

Behavioral Scoring: Seizure severity is scored based on observable behaviors, which may include wild running, clonic seizures, and tonic-clonic seizures. The latency to seizure onset and the duration of each phase are recorded.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the dose that protects 50% of the animals (ED₅₀) can be determined. The results demonstrate the compound's ability to suppress seizure activity in vivo.[8]

Conclusion

This compound is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its unique 2,3-benzodiazepine structure allows it to allosterically modulate the function of a key excitatory receptor in the brain, leading to potent anticonvulsant and neuroprotective effects. The detailed understanding of its chemical properties and mechanism of action, supported by robust quantitative data from established experimental protocols, makes it an invaluable tool for researchers in neuroscience and drug development professionals exploring therapeutic strategies for neurological disorders involving glutamatergic excitotoxicity, such as epilepsy and Parkinson's disease.[9][10]

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 4. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of GYKI 52466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 52466, a 2,3-benzodiazepine derivative, has emerged as a significant neuroprotective agent with a primary mechanism of action as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of GYKI 52466, detailing its mechanism of action, efficacy in various preclinical models of neurological disorders, and the experimental protocols utilized in its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Non-Competitive AMPA/Kainate Receptor Antagonism

GYKI 52466 exerts its neuroprotective effects primarily by inhibiting ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 acts at an allosteric site on the receptor complex.[1][3] This non-competitive antagonism is voltage-independent and does not show use-dependence, offering a potential therapeutic advantage in conditions of excessive glutamate release where competitive antagonists may be less effective.[1] The compound shows high selectivity for AMPA/kainate receptors with significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1][4]

At low concentrations (e.g., 10 µM), GYKI 52466 has also been observed to exhibit positive modulatory effects on AMPA receptors, increasing the steady-state current, which suggests a complex interaction with the receptor that may involve more than one binding site.[5]

Signaling Pathway of GYKI 52466 in Neuroprotection

The primary neuroprotective pathway involves the blockade of excessive calcium influx through AMPA/kainate receptor channels, thereby mitigating downstream excitotoxic cascades.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 5. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

GYKI 52466: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not modulate GABA-A receptors.[1] Its unique mechanism of action, targeting the primary mediators of fast excitatory neurotransmission in the central nervous system, has made it an invaluable tool in neuroscience research. This technical guide provides an in-depth overview of GYKI 52466, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its key applications.

Core Mechanism of Action

GYKI 52466 exerts its effects by allosterically inhibiting AMPA receptors.[2] This non-competitive antagonism means it does not compete with the endogenous ligand, glutamate, for the same binding site.[4] The binding of GYKI 52466 to the AMPA receptor complex induces a conformational change that reduces the ion flow through the channel, thereby dampening excitatory postsynaptic potentials.[2][4] While its primary target is the AMPA receptor, it also shows some activity at kainate receptors, albeit with significantly lower potency.[2][5] It is largely inactive at N-methyl-D-aspartate (NMDA) receptors.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GYKI 52466, providing a reference for its potency and efficacy in various experimental settings.

| Parameter | Receptor/Channel | Value | Species/Preparation | Reference |

| IC₅₀ | AMPA Receptor | 7.5 - 20 µM | Cultured Rat Hippocampal Neurons | [2][5] |

| Kainate Receptor | ~450 µM | Cultured Rat Hippocampal Neurons | [5] | |

| NMDA Receptor | >50 µM | Cultured Rat Hippocampal Neurons | [5] | |

| Binding Rate (k_on) | Kainate Receptor | 1.6 x 10⁵ M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | [3] |

| Unbinding Rate (k_off) | Kainate Receptor | 3.2 s⁻¹ | Cultured Rat Hippocampal Neurons | [3] |

Table 1: In Vitro Pharmacology of GYKI 52466

| Application | Effective Dose (ED₅₀) | Species/Model | Reference |

| Anticonvulsant | 10 - 20 mg/kg (i.p.) | Mouse (Maximal Electroshock Seizure) | [6] |

| Anxiolytic-like | 0.01 mg/kg (i.p.) | Rat (Elevated Plus Maze) |

Table 2: In Vivo Efficacy of GYKI 52466

Signaling Pathways

GYKI 52466, by inhibiting the AMPA receptor, can modulate downstream signaling cascades. While the canonical role of AMPA receptors is ionotropic, evidence suggests they can also engage in metabotropic signaling. For instance, AMPA receptor activation can lead to the activation of the Src-family tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing the expression of brain-derived neurotrophic factor (BDNF). This signaling is independent of Ca²⁺ and Na⁺ influx through the receptor's ion channel.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing GYKI 52466.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol details the recording of synaptic currents in brain slices to assess the effect of GYKI 52466 on AMPA receptor-mediated neurotransmission.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rodent) and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 dextrose).

-

Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.

-

Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 dextrose), continuously bubbled with 95% O₂/5% CO₂.

-

Allow slices to recover at 32-34°C for at least 1 hour before recording.

2. Recording:

-

Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize neurons using DIC/IR microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill pipettes with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP; pH adjusted to 7.2-7.3).

-

Obtain a gigaseal (>1 GΩ) on the cell membrane of the target neuron.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode. Hold the neuron at -70 mV to block NMDA receptor currents.

-

Bath-apply GYKI 52466 at the desired concentration (e.g., 10 µM) and record the change in EPSC amplitude.

In Vivo Microdialysis

This protocol describes the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of GYKI 52466.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region.

-

Implant a guide cannula and secure it with dental cement.

-

Allow the animal to recover for at least one week.

2. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer GYKI 52466 (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Analyze dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography (HPLC).

Behavioral Assays

This protocol assesses the anxiolytic-like effects of GYKI 52466 in rodents.

1. Apparatus:

-

A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

2. Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer GYKI 52466 or vehicle control at the desired dose and time before the test (e.g., 30 minutes prior).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

This protocol evaluates the anticonvulsant properties of GYKI 52466.

1. Apparatus:

-

An electroshock device capable of delivering a constant current.

-

Corneal electrodes.

2. Procedure:

-

Administer GYKI 52466 or vehicle control at the desired dose and time before the test (e.g., 15-30 minutes prior).

-

Apply a drop of saline or electrode gel to the animal's corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection from the tonic hindlimb extension is considered a positive anticonvulsant effect.

Applications in Neuroscience Research

GYKI 52466 has been instrumental in elucidating the role of AMPA receptors in a variety of physiological and pathological processes.

-

Epilepsy: Its potent anticonvulsant properties have made it a standard tool for studying the mechanisms of seizure generation and spread.[6]

-

Anxiety and Depression: Studies using GYKI 52466 suggest that AMPA receptor modulation may be a viable strategy for the treatment of anxiety disorders.

-

Pain: Research indicates that AMPA receptors are involved in nociceptive signaling, and GYKI 52466 has shown antinociceptive effects in animal models of pain.[4]

-

Neuroprotection: By blocking excessive glutamatergic transmission, GYKI 52466 has been investigated for its potential to protect neurons from excitotoxic damage in models of stroke and neurodegenerative diseases.[4]

-

Synaptic Plasticity: As a selective AMPA receptor antagonist, it is used to dissect the contribution of these receptors to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Conclusion

GYKI 52466 is a powerful and selective pharmacological tool for investigating the multifaceted roles of AMPA receptors in the central nervous system. Its well-characterized mechanism of action and efficacy in a range of in vitro and in vivo models make it an indispensable compound for researchers in neuroscience and drug development. This guide provides a comprehensive resource to facilitate the effective use of GYKI 52466 in advancing our understanding of brain function and disease.

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 5. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of GYKI 52466 Dihydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of GYKI 52466 dihydrochloride, a selective, non-competitive antagonist of AMPA/kainate receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, binding affinities, and effects, along with methodologies for key experiments.

Core Pharmacological Profile

GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][2][3] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not interact with GABA-A receptors.[1] Its non-competitive mechanism of action allows it to inhibit AMPA receptor function even in the presence of high concentrations of glutamate (B1630785), offering a potential therapeutic advantage in conditions associated with excessive glutamatergic neurotransmission.[3]

Mechanism of Action

GYKI 52466 binds to a site on the AMPA receptor complex distinct from the glutamate binding site.[3] This allosteric binding induces a conformational change in the receptor, leading to the inhibition of ion channel gating and a reduction in the influx of cations (Na+ and Ca2+) into the neuron. This inhibitory action is voltage-independent and does not show use-dependence.[3]

The binding site for GYKI 52466 is located in a linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor.[4] By binding to this site, GYKI 52466 effectively decouples the conformational changes in the LBD that occur upon glutamate binding from the opening of the ion channel in the TMD.

Signaling Pathway of GYKI 52466 Action

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review | MDPI [mdpi.com]

GYKI 52466: A Technical Guide to its Selectivity for AMPA vs. NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It displays significantly lower affinity for kainate receptors and is largely inactive against N-methyl-D-aspartate (NMDA) receptors. This selectivity profile makes GYKI 52466 a critical tool for dissecting the roles of different ionotropic glutamate (B1630785) receptors in synaptic transmission and a potential candidate for therapeutic interventions where AMPA receptor-mediated excitotoxicity is implicated. This document provides a detailed overview of the quantitative data supporting this selectivity, the experimental protocols used for its determination, and the distinct signaling pathways of AMPA and NMDA receptors.

Data Presentation: Receptor Selectivity Profile

The inhibitory potency of GYKI 52466 has been quantified across the three major ionotropic glutamate receptors. The data consistently demonstrates a pronounced selectivity for AMPA receptors over both kainate and NMDA receptors.

| Receptor Target | Agonist Used | Inhibitory Concentration (IC50) | Reference |

| AMPA | AMPA | 10-20 µM | [1] |

| AMPA | AMPA | 11 µM | [2][3] |

| Kainate | Kainate | ~450 µM | [1] |

| Kainate | Kainate | 7.5 µM | [2][3] |

| NMDA | NMDA | > 50 µM | [1] |

Note: Some variability in IC50 values exists across studies, which can be attributed to different experimental conditions and preparations.

Experimental Protocols

The selectivity of GYKI 52466 is primarily determined using electrophysiological techniques, specifically whole-cell voltage-clamp recordings.

Key Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through receptor channels in response to agonist application, and how this flow is affected by an antagonist like GYKI 52466.

Objective: To determine the concentration-dependent inhibition (IC50) of GYKI 52466 on AMPA, NMDA, and kainate receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures, such as those from the rat hippocampus, are prepared and maintained.[2] Neurons are selected for recording based on morphology.

-

Recording Setup:

-

A glass micropipette (recording electrode) filled with an internal solution is sealed onto the membrane of a neuron.

-

The membrane patch under the pipette is ruptured by applying negative pressure, establishing a "whole-cell" configuration. This allows control of the neuron's membrane potential and measurement of the currents flowing across the entire cell membrane.[4][5]

-

The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[4][6]

-

-

Isolation of Receptor-Specific Currents:

-

To isolate AMPA currents: The bath solution contains antagonists for other receptors, such as D-AP5 to block NMDA receptors and picrotoxin (B1677862) to block GABA-A receptors.[5]

-

To isolate NMDA currents: The bath solution contains an AMPA receptor antagonist (like CNQX) and is typically magnesium-free to prevent the Mg²⁺ block of the NMDA channel at negative holding potentials. The cell is often held at a positive potential (e.g., +40 mV) to further ensure NMDA receptor activation.[5]

-

-

Agonist and Antagonist Application:

-

Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured at each concentration of GYKI 52466.

-

The percentage of inhibition is calculated relative to the control response (agonist alone).

-

A concentration-response curve is plotted, and the IC50 value is calculated as the concentration of GYKI 52466 that produces 50% inhibition of the maximal agonist-induced current.

-

The mechanism of GYKI 52466 is non-competitive, meaning it does not bind to the same site as the agonist (glutamate). Instead, it binds to an allosteric site on the AMPA receptor, changing the receptor's conformation to prevent ion flow.[2][7] This is evidenced by the fact that its blocking action is voltage-independent and not overcome by high concentrations of the agonist.[2]

Signaling Pathways

AMPA and NMDA receptors are both activated by glutamate but play distinct roles in synaptic transmission and plasticity, largely due to their different ion permeability and gating mechanisms.

AMPA Receptor Signaling

AMPA receptors are responsible for the fast component of excitatory neurotransmission.[8]

-

Ionotropic Pathway: Upon binding glutamate, the AMPA receptor channel opens, allowing a rapid influx of sodium ions (Na⁺).[9] This influx causes a strong and fast depolarization of the postsynaptic membrane. This depolarization is critical for the subsequent activation of NMDA receptors.[9]

-

Metabotropic Pathway: Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. It can physically associate with and activate the Src-family protein tyrosine kinase Lyn.[8] This activation, which is independent of ion influx, can trigger the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression for proteins like brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity.[8][10]

NMDA Receptor Signaling

NMDA receptors function as coincidence detectors, requiring two conditions for activation, and are central to synaptic plasticity.[11]

-

Dual Activation Requirement: The NMDA receptor channel requires both the binding of glutamate and a co-agonist (glycine or D-serine).[12]

-

Voltage-Dependent Block: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only removed when the membrane is sufficiently depolarized, a state typically achieved by the activation of nearby AMPA receptors.[9][12]

-

Calcium as a Second Messenger: Once open, the NMDA receptor channel is permeable to both Na⁺ and, critically, calcium ions (Ca²⁺).[12] The influx of Ca²⁺ acts as a potent second messenger, activating a host of downstream signaling cascades.[11][13] These include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and Src kinase, which are pivotal in orchestrating long-term potentiation (LTP) and other forms of synaptic plasticity.[14][15]

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMPA receptor - Wikipedia [en.wikipedia.org]

- 10. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

GYKI 52466: An In-Depth Technical Guide to its Allosteric Modulation of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 52466, a 2,3-benzodiazepine, is a highly selective, non-competitive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, GYKI 52466 interacts with a distinct allosteric site on the AMPA receptor complex, specifically within the ion channel collar.[4][5] This interaction leads to a conformational change that decouples agonist binding from ion channel gating, effectively inhibiting receptor function.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of GYKI 52466, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with AMPA receptors.

Quantitative Data on GYKI 52466 Activity

The following tables summarize the key quantitative parameters defining the pharmacological profile of GYKI 52466.

Table 1: Inhibitory Potency of GYKI 52466 on Ionotropic Glutamate Receptors

| Receptor Type | Agonist | IC50 (μM) | Reference |

| AMPA | AMPA | 10-20 | [1][3] |

| AMPA | Kainate | 11 | [2][6] |

| Kainate | Kainate | ~450 | [1][3] |

| NMDA | NMDA | >50 | [1][3] |

Table 2: Kinetic Parameters of GYKI 52466 Binding to AMPA Receptors

| Parameter | Agonist | Value | Units | Reference |

| Binding Rate (kon) | Kainate | 1.6 x 10^5 | M⁻¹s⁻¹ | [2] |

| Unbinding Rate (koff) | Kainate | 3.2 | s⁻¹ | [2] |

Table 3: In Vivo Efficacy of GYKI 52466

| Animal Model | Effect | Route of Administration | Effective Dose | Reference |

| DBA/2 Mice | Anticonvulsant (sound-induced seizures) | Intraperitoneal | 1.76-13.2 mg/kg | [6] |

| Rats | Anxiolytic-like (Elevated Plus Maze) | Not Specified | 0.01 mg/kg (MED) | [7] |

| Rats | Attenuation of DOI-induced head shakes | Intraperitoneal | 7.5 mg/kg | [8] |

Mechanism of Allosteric Modulation

GYKI 52466 acts as a negative allosteric modulator of AMPA receptors. Its mechanism of action can be visualized as a multi-step process that ultimately prevents ion flux through the channel, even in the presence of the agonist glutamate.

The binding of GYKI 52466 to the ion channel collar region induces a conformational change that decouples the ligand-binding domain from the ion channel gate.[4][5] This allosteric inhibition prevents the channel from opening, even when glutamate is bound to the receptor.[4][5]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for characterizing the activity of GYKI 52466.

Electrophysiological Recording Workflow

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of GYKI 52466 on cultured rat hippocampal neurons.[2]

-

Cell Culture:

-

Primary hippocampal neurons are cultured from embryonic day 18 Sprague-Dawley rat pups.

-

Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Experiments are typically performed on neurons cultured for 10-14 days.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH is adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature using an patch-clamp amplifier.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

Agonists (e.g., 100 μM AMPA or 100 μM kainate) are applied rapidly using a multi-barrel perfusion system.

-

GYKI 52466 is either co-applied with the agonist or pre-incubated for a set period before agonist application.

-

-

Data Analysis:

-

Currents are filtered at 2 kHz and digitized at 10 kHz.

-

Peak and steady-state current amplitudes are measured in response to agonist application in the absence and presence of different concentrations of GYKI 52466.

-

Dose-response curves are generated by plotting the percentage of inhibition against the concentration of GYKI 52466.

-

The IC50 value is determined by fitting the dose-response curve with a logistic equation.

-

In Vivo Anticonvulsant Assay

This protocol is based on studies evaluating the anticonvulsant effects of GYKI 52466 in a mouse model of sound-induced seizures.[6]

-

Animals:

-

Male DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

-

Mice are typically 21-28 days old at the time of testing.

-

-

Drug Administration:

-

GYKI 52466 is dissolved in a suitable vehicle (e.g., saline or a cyclodextrin-based solution for improved solubility).

-

The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1.76-13.2 mg/kg).

-

-

Seizure Induction:

-

At a predetermined time after drug administration (e.g., 15-30 minutes), mice are placed individually in a sound-attenuated chamber.

-

A high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) is presented to induce seizures.

-

-

Behavioral Scoring:

-

The seizure response is observed and scored based on a standardized scale, which may include stages such as wild running, clonic seizures, and tonic-clonic seizures.

-

The latency to seizure onset and the duration and severity of the seizure are recorded.

-

-

Data Analysis:

-

The percentage of animals protected from seizures at each dose of GYKI 52466 is calculated.

-

The ED50 (the dose that protects 50% of the animals from seizures) can be determined using probit analysis.

-

Conclusion

GYKI 52466 is a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes. Its non-competitive, allosteric mechanism of action provides a distinct advantage over competitive antagonists, particularly in conditions of excessive glutamate release. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate AMPA receptor function.

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GYKI 52466 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466 is a 2,3-benzodiazepine that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike competitive antagonists, its blocking action is not overcome by high concentrations of glutamate (B1630785), which may be advantageous in conditions of excessive glutamate release, such as during intense seizure activity.[1] Due to its lipophilic nature, GYKI 52466 exhibits good bioavailability and readily crosses the blood-brain barrier.[1] These properties make it a valuable tool for in vivo research into the roles of AMPA receptors in various physiological and pathological processes.

This document provides detailed application notes and protocols for the in vivo administration of GYKI 52466 dihydrochloride (B599025), with a focus on its use in rodent models for studying epilepsy, anxiety, and other neurological conditions.

Data Presentation: In Vivo Efficacy of GYKI 52466

The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of effective dosages and administration routes across different animal models and experimental paradigms.

Table 1: Anticonvulsant and Neuroprotective Effects of GYKI 52466

| Animal Model | Administration Route | Dosage | Key Findings |

| Mice | Intraperitoneal (i.p.) | 1.76-13.2 mg/kg | Provided potent anticonvulsant protection against sound-induced seizures in DBA/2 mice.[3] |

| Mice | Intraperitoneal (i.p.) | 10-20 mg/kg | Significantly increased the threshold for maximal (tonic) electroshock seizures (MES).[4] |

| Mice | Intraperitoneal (i.p.) | 50 mg/kg (single or repeated dose) | A 50 mg/kg dose reproducibly terminated kainic acid-induced seizure activity. To maintain plasma levels, a second 50 mg/kg dose was administered 15 minutes after the first.[1] Plasma levels peak at 15 minutes post-injection and fall to 21% of the peak value at 60 minutes.[1] |

| Mice | Intraperitoneal (i.p.) | Up to 100 mg/kg | This dose is at the upper range of ED50 values (3.6–100 mg/kg, i.p.) for seizure protection in various rodent seizure models.[1] |

| Rats | Intracerebral | 25 nmol (intra-hippocampal) | Did not protect against kainate toxicity. Limited protection was observed against AMPA toxicity at higher doses.[5] |

| Rats | Systemic | Not specified | Had only a minimal effect on preventing neuronal death caused by AMPA.[5] |

Table 2: Anxiolytic and Behavioral Effects of GYKI 52466